molecular formula C14H12O3 B6356664 (2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1220995-31-2

(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B6356664
CAS No.: 1220995-31-2
M. Wt: 228.24 g/mol
InChI Key: XYAIQUYQYFVZDY-CMDGGOBGSA-N
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Description

(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between furan-2-carbaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one is studied for its potential as a building block in organic synthesis

Biology and Medicine

The compound’s biological activities are of interest in medicinal chemistry. Chalcones, in general, are known for their anti-inflammatory, antioxidant, and anticancer properties. Research may focus on evaluating the compound’s efficacy in these areas and understanding its mechanism of action.

Industry

In the industrial sector, the compound could be explored for use in the development of new pharmaceuticals, agrochemicals, or functional materials.

Mechanism of Action

The mechanism of action of (2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    (2E)-3-(Thiophen-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one: Contains a thiophene ring instead of a furan ring, which could influence its properties.

Uniqueness

The presence of both the furan ring and the methoxy-substituted phenyl ring in (2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one contributes to its unique chemical and biological properties

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-14-7-3-2-6-12(14)13(15)9-8-11-5-4-10-17-11/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAIQUYQYFVZDY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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